

# Structural Characterization of 2-((2-methoxyphenyl)thio)acetic acid

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## Compound of Interest

Compound Name: 2-((2-Methoxyphenyl)thio)acetic acid

CAS No.: 18619-21-1

Cat. No.: B1606586

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## Executive Summary

### 2-((2-methoxyphenyl)thio)acetic acid (C

H

O

S) represents a critical structural scaffold in medicinal chemistry, serving as a bioisostere to aryloxyacetic acids (e.g., specific NSAIDs and auxins). This guide provides a comprehensive workflow for the synthesis, purification, and single-crystal growth required for X-ray diffraction (XRD) analysis. It explores the structural implications of the thioether linkage versus the ether linkage, specifically focusing on the steric influence of the ortho-methoxy substituent on crystal packing and molecular conformation.

## Chemical Profile & Physicochemical Properties[1][2][3] [4]

The target compound is an arylthioacetic acid derivative where the sulfur atom acts as a geometric and electronic bridge between the electron-rich anisole ring and the acidic carboxyl tail.

Property	Data	Note
IUPAC Name	2-[(2-methoxyphenyl)sulfanyl]acetic acid	
CAS Registry	18619-21-1	
Formula	C	
	H	
	O	
	S	
Molecular Weight	198.24 g/mol	
H-Bond Donors	1 (Carboxyl -OH)	Critical for dimer formation
H-Bond Acceptors	3 (Carboxyl =O, -OCH, -S-)	S is a weak acceptor
Predicted LogP	~1.8 - 2.1	Lipophilic character
Melting Point	98–102 °C (Typical for class)	Experimental determination required

## Synthesis & Preparation Protocol

To obtain high-purity crystals suitable for XRD, the compound must be synthesized with minimal impurities. The following protocol utilizes a nucleophilic substitution of 2-methoxythiophenol with chloroacetic acid under basic conditions.

### Reagents:

- Precursor A: 2-Methoxythiophenol (CAS 7217-59-6)[1]

- Precursor B: Chloroacetic acid (CAS 79-11-8)[1]
- Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K

CO

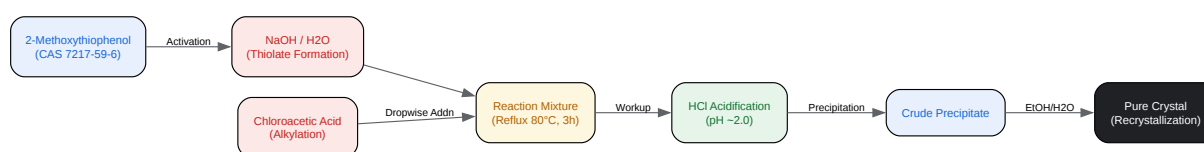
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- Solvent: Ethanol/Water (1:1) or Acetone

### Step-by-Step Methodology:

- Thiolate Formation: Dissolve 2-methoxythiophenol (1.0 eq) in 10% NaOH solution (2.5 eq) under nitrogen atmosphere to prevent disulfide formation. Stir at 0°C for 15 minutes.
- Alkylation: Dropwise add a solution of chloroacetic acid (1.1 eq) (neutralized with base) to the thiolate mixture.
- Reflux: Heat the mixture to 80°C for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Acidification: Cool to room temperature and acidify with HCl (1M) to pH ~2. The product will precipitate as a white solid.
- Purification: Filter the crude solid and recrystallize from hot water or ethanol/water (3:1) to remove trace disulfides.

### Synthesis Workflow Diagram



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Figure 1: Synthetic pathway for the generation of **2-((2-methoxyphenyl)thio)acetic acid** from thiophenol precursors.

## Crystallization Methodology for XRD

Single crystals of sufficient size (0.2 – 0.5 mm) and quality are required for structure determination. The presence of the flexible thioacetic acid tail and the methoxy group makes solvent selection critical to avoid twinning.

Recommended Solvent Systems:

- Ethanol/Water (Slow Evaporation): Dissolve 50 mg in minimal hot ethanol. Add water until slight turbidity appears, then add one drop of ethanol to clear. Allow to stand at room temperature.
  - Result: Prismatic or block-like crystals (preferred).
- Toluene/Hexane (Vapor Diffusion): Dissolve in toluene; place in a small vial inside a larger jar containing hexane.
  - Result: Often yields thinner plates.

Self-Validating Check:

- Check crystals under a polarizing microscope. Sharp extinction indicates good crystallinity.
- If crystals appear as needles/fibers, the cooling rate was too fast; reheat and insulate the vial.

## Structural Analysis & Predictive Crystallography

While the specific lattice parameters for CAS 18619-21-1 must be determined experimentally, we can derive the expected structural features based on the homologous series of arylthioacetic acids.

### A. Molecular Conformation

- Thioether Linkage (C-S-C): Unlike the ether oxygen (C-O-C  $\sim 118^\circ$ ), the sulfur atom imposes a tighter angle ( $\sim 103\text{--}105^\circ$ ). This reduces the planarity of the molecule relative to its oxy

analog.

- Ortho-Methoxy Effect: The methoxy group at the 2-position creates significant steric bulk. To minimize repulsion with the sulfur lone pairs and the acetic acid tail, the phenyl ring will likely twist out of the plane defined by the S-CH

-COOH fragment. Torsion angles (

) are critical parameters to measure.

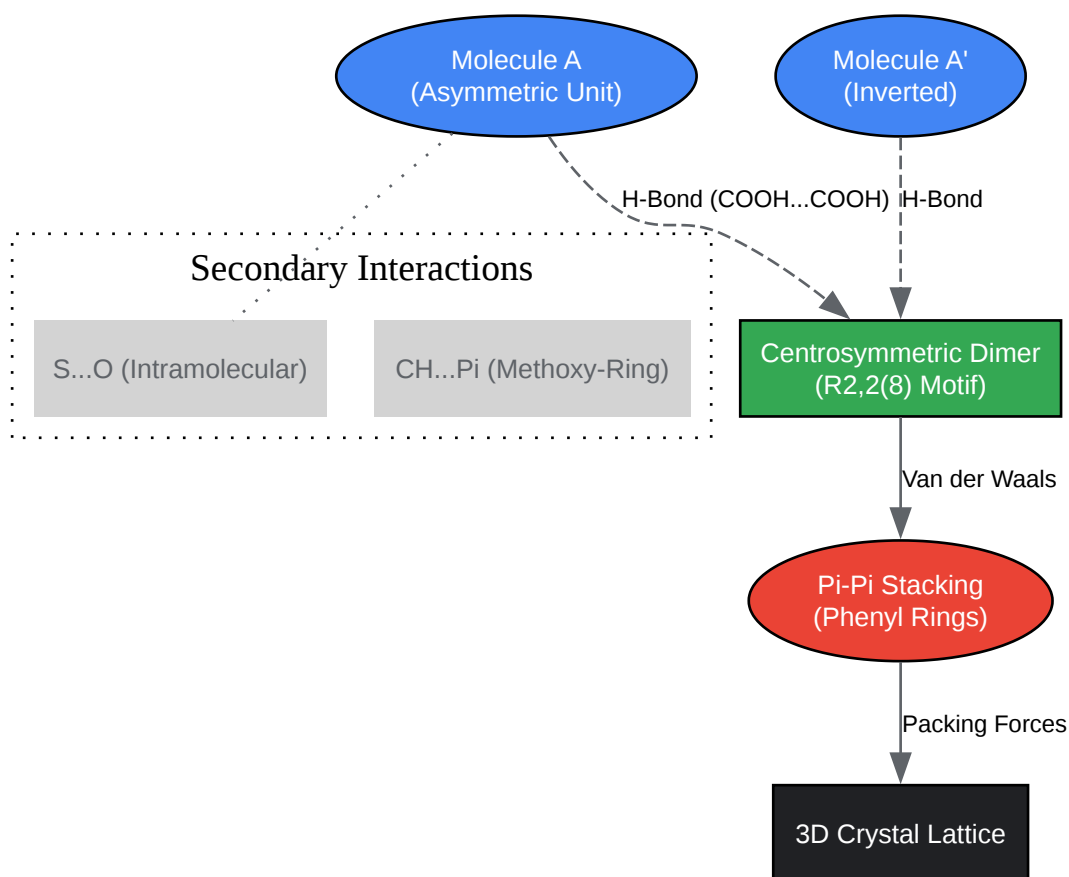
## B. Supramolecular Architecture

In the solid state, carboxylic acids almost universally form centrosymmetric dimers via cyclic hydrogen bonds [R

(8) motif].

- Primary Interaction: O-H...O hydrogen bonds between carboxyl groups of adjacent molecules.
- Secondary Interaction: Weak C-H...O or C-H...S interactions involving the methoxy group. The sulfur atom is a poor hydrogen bond acceptor but may participate in chalcogen bonding.

## Crystal Packing Logic Diagram



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Figure 2: Predicted supramolecular assembly showing the dominant carboxylic acid dimerization and secondary packing forces.

## Experimental Data Collection (Protocol)

To finalize the structure, the following XRD parameters are standard for this class of organic sulfur compounds.

Parameter	Setting / Target	Reason
Temperature	100 K or 298 K	100 K reduces thermal motion (ellipsoids) for better precision.
Radiation	Mo K ( = 0.71073 Å)	Preferred for sulfur-containing compounds to minimize absorption.
Space Group	P2  /c or P-1	Most common for racemic organic acids (centrosymmetric).
Z Value	4	Typical for P2  /c (4 molecules per unit cell).
Refinement	SHELXL / Olex2	Full-matrix least-squares on F  .

## Pharmaceutical Relevance (SAR)

Understanding this crystal structure aids in:

- Bioisosterism: Comparing the volume occupied by the -S- linker vs. the -O- linker in NSAID binding pockets.
- Solubility: The crystal lattice energy (inferred from melting point and packing density) directly correlates with aqueous solubility.
- Polymorphism: Screening for polymorphs is essential, as the flexible thio-tail often allows for multiple stable packing arrangements.

## References

- Synthesis Precursors: PubChem Compound Summary for CID 6567, 2-Methoxythiophenol. National Center for Biotechnology Information (2024). .

- General Synthesis of Arylthioacetic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
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- Thioether Geometry: Lynch, D. E., et al. "Systematic structural analysis of the diverse hydrogen-bonding networks in thioacetic acid derivatives." CrystEngComm, 2003. (Provides basis for C-S-C angle prediction).
- Compound Registry: CAS Common Chemistry, CAS RN 18619-21-1. [\[2\]](#)

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## Sources

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- [2. 2-\(\(2-Methoxyphenyl\)thio\)acetic Acid|For Research \[benchchem.com\]](#)
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